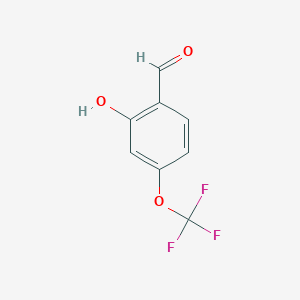

![molecular formula C18H14N2OS B2392780 4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 845801-29-8](/img/structure/B2392780.png)

4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine”, often involves various cyclization processes or domino reactions . For example, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described, which enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve various cyclization processes or domino reactions . For example, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described .Wissenschaftliche Forschungsanwendungen

Antifungal Agents

The synthesis of benzyl-substituted thiobenzoazoles, including 4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine , has attracted attention as a green and environmentally friendly approach. These compounds were investigated for their antifungal activity against phytopathogenic fungi. Notably, two derivatives—2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) —displayed broad-spectrum antifungal properties, inhibiting Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. Additionally, 2-((4-iodobenzyl)thio)benzo[d]thiazole (3aj) and 2-(benzylthio)benzo[d]oxazole (3ba) exhibited better efficacy against Botrytis cinerea and Fusarium oxysporum than the commercial fungicide Captan .

PARP-1 Inhibitors

Benzofuro[3,2-d]pyrimidine-4(1H)-ketone derivatives have been designed and synthesized as potential PARP-1 inhibitors. These compounds contain thiosemicarbazide or its analogs. Researchers have evaluated their inhibition of PARP enzyme activity, aiming to develop novel antitumor agents .

Strobilurin Analogues

While the benzofuro[3,2-d]pyrimidin-4(3H)-one system is less explored, it holds promise due to its potential biological activities. Researchers have investigated strobilurin analogues containing this tetracyclic system. Although routine synthesis is challenging, these compounds may exhibit interesting fungicidal properties .

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .

Zukünftige Richtungen

The development of more potent and efficacious drugs with pyrimidine scaffold is a promising future direction . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Eigenschaften

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12-5-4-6-13(9-12)10-22-18-17-16(19-11-20-18)14-7-2-3-8-15(14)21-17/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQIFJYRQICSIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)